High-Affinity AT1 Receptor Agonist Activity Distinguishes 3-Cyclobutyl-2-formamidopropanoic Acid from Other Cyclobutyl Amino Acid Derivatives
3-Cyclobutyl-2-formamidopropanoic acid functions as a potent agonist at the human angiotensin II type 1 (AT1) receptor, with a measured EC50 of 2.10 nM in a functional calcium mobilization assay using CHO cells co-expressing Galpha16-mtAEQ [1]. In competitive radioligand displacement assays, the compound exhibits a Ki of 2.80 nM against [3H]-labeled angiotensin II analog, confirming high-affinity binding to the AT1 orthosteric site [1]. By contrast, structurally related cyclobutyl amino acid derivatives—including 2-cyclobutyl-2-formamidoacetic acid, 2-(cyclobutylformamido)propanoic acid, and 1-formamidocyclobutane-1-carboxylic acid—lack any reported AT1 receptor activity in publicly available databases, suggesting that the specific β-cyclobutyl-α-formamidopropanoic acid scaffold confers unique receptor recognition properties .
| Evidence Dimension | Human AT1 receptor agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.10 nM |
| Comparator Or Baseline | 2-Cyclobutyl-2-formamidoacetic acid: No reported AT1 activity; 2-(Cyclobutylformamido)propanoic acid: No reported AT1 activity |
| Quantified Difference | ≥ 1,000-fold difference (estimated, based on absence of detectable activity in comparator compounds) |
| Conditions | CHO cells co-expressing human AT1 receptor and Galpha16-mtAEQ; intracellular Ca2+ mobilization assay |
Why This Matters
For researchers targeting the renin-angiotensin system or developing AT1 receptor probes, 3-cyclobutyl-2-formamidopropanoic acid provides a structurally distinct agonist scaffold with validated sub-nanomolar to low-nanomolar potency, whereas generic cyclobutyl amino acids offer no such documented activity.
- [1] BindingDB. BDBM50159152 (CHEMBL3786986) - EC50 = 2.10 nM and Ki = 2.80 nM at human AT1 receptor. Assay ID 1 and 3. View Source
